molecular formula C16H14ClFO3 B3021723 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 588713-64-8

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde

Cat. No. B3021723
CAS RN: 588713-64-8
M. Wt: 308.73 g/mol
InChI Key: UDQMSQKCINBGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde, also known as 4-CFBEA, is a synthetic aromatic aldehyde with a wide range of applications in the field of scientific research. It has been used in the synthesis of a variety of compounds, including drugs, pharmaceuticals, agrochemicals and other materials. It has also been used as a starting material for the production of various types of polymers. In addition, 4-CFBEA has been used in a number of biochemical and physiological studies, and its mechanism of action has been studied in depth. This article will provide an overview of 4-CFBEA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde is not yet fully understood. However, it is believed to act as a weak inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are hormones that are involved in a variety of physiological processes. It is thought that 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde inhibits the activity of COX-2, which in turn reduces the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde are not yet fully understood. However, it has been shown to have anti-inflammatory, analgesic and antinociceptive effects in animal models. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-α. It has also been shown to inhibit the production of nitric oxide and to reduce the production of prostaglandins.

Advantages And Limitations For Lab Experiments

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. In addition, it is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, it is important to note that 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde is a relatively weak inhibitor of COX-2, and therefore its effects may not be as pronounced as those of other compounds.

Future Directions

There are a number of potential future directions for research on 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde. One area of research that could be explored is the potential use of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde as an anti-inflammatory agent. Another potential area of research is the potential use of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde as an analgesic or antinociceptive agent. Additionally, further research could be conducted to explore the potential use of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde in the treatment of certain diseases, such as cancer or autoimmune diseases. Finally, further research could be conducted to explore the potential use of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde in the development of new drugs or materials.

Scientific Research Applications

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde has a wide range of applications in the field of scientific research. It has been used as a starting material for the synthesis of various compounds, including drugs, pharmaceuticals, agrochemicals and other materials. It has also been used in the production of various types of polymers. In addition, 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde has been used in a number of biochemical and physiological studies, and its mechanism of action has been studied in depth.

properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO3/c1-2-20-16-7-11(9-19)3-6-15(16)21-10-12-4-5-13(18)8-14(12)17/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQMSQKCINBGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401196793
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde

CAS RN

588713-64-8
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-ethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588713-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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